Growth hormone, human

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Human growth hormone, also known as somatotropin, is a peptide hormone secreted by the anterior lobe of the pituitary gland. It plays a crucial role in stimulating growth, cell reproduction, and cell regeneration in humans and other animals. This hormone is vital for normal physical growth in children and continues to have significant metabolic effects throughout adulthood .

Preparation Methods

Synthetic Routes and Reaction Conditions

Human growth hormone is typically produced using recombinant DNA technology. The gene encoding human growth hormone is inserted into a plasmid vector, which is then introduced into a host organism, commonly Escherichia coli. The bacteria are cultured under specific conditions to express the hormone, which is then extracted and purified .

Industrial Production Methods

In industrial settings, the production of human growth hormone involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize hormone production. The hormone is then purified using techniques such as affinity chromatography and ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Human growth hormone undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can affect the stability and activity of the hormone .

Common Reagents and Conditions

Oxidation: This reaction can occur in the presence of oxidizing agents such as hydrogen peroxide, leading to the formation of disulfide bonds.

Reduction: Reducing agents like dithiothreitol can break disulfide bonds, altering the hormone’s structure.

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds, resulting in the degradation of the hormone.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and hydrolyzed forms of the hormone, which can have different biological activities and stabilities .

Scientific Research Applications

Mechanism of Action

Human growth hormone exerts its effects through both direct and indirect mechanisms:

Direct Effects: The hormone binds to growth hormone receptors on target cells, activating intracellular signaling pathways that promote growth and metabolism.

Indirect Effects: Human growth hormone stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which mediates many of the hormone’s growth-promoting effects.

Comparison with Similar Compounds

Human growth hormone can be compared with other growth-promoting compounds such as:

Insulin-like Growth Factor 1 (IGF-1): While both human growth hormone and IGF-1 promote growth, IGF-1 primarily mediates the effects of human growth hormone and has a more direct role in stimulating cell proliferation.

MK-677 (Ibutamoren): This compound is a growth hormone secretagogue that stimulates the release of endogenous growth hormone. .

Human growth hormone is unique in its dual role of direct action on target tissues and indirect action through IGF-1 production, making it a versatile and powerful growth-promoting agent .

Properties

CAS No. |

9002-72-6 |

|---|---|

Molecular Formula |

C72H132 |

Molecular Weight |

997.8 g/mol |

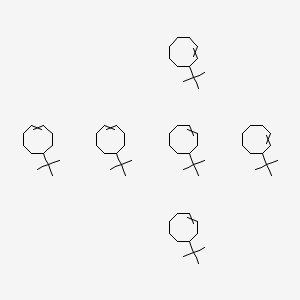

IUPAC Name |

3-tert-butylcyclooctene;4-tert-butylcyclooctene;5-tert-butylcyclooctene |

InChI |

InChI=1S/6C12H22/c6*1-12(2,3)11-9-7-5-4-6-8-10-11/h2*7,9,11H,4-6,8,10H2,1-3H3;2*5,7,11H,4,6,8-10H2,1-3H3;2*4-5,11H,6-10H2,1-3H3 |

InChI Key |

JBUMAHXQYQFIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCCC=C1.CC(C)(C)C1CCCCCC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)

![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)

![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)

![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)